molecular formula C7H3N3S B8658370 5-Cyano-2,1,3-benzothiadiazole

5-Cyano-2,1,3-benzothiadiazole

Cat. No.: B8658370
M. Wt: 161.19 g/mol
InChI Key: ISWDEDHAHBNTDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyano-2,1,3-benzothiadiazole is a useful research compound. Its molecular formula is C7H3N3S and its molecular weight is 161.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H3N3S

Molecular Weight

161.19 g/mol

IUPAC Name

2,1,3-benzothiadiazole-5-carbonitrile

InChI

InChI=1S/C7H3N3S/c8-4-5-1-2-6-7(3-5)10-11-9-6/h1-3H

InChI Key

ISWDEDHAHBNTDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NSN=C2C=C1C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Bromobenzo[1,2,5]thiadiazole from Step 1 was dissolved in anhydrous DMF (160 mL) under nitrogen. Then, CuCN (7.27 g, 81 mmol) was added and the mixture was heated to 150° C. overnight. After cooling down, a solution of FeCl3 (19.7 g) in concentrated HCl (7 mL) and water (40 mL) was added dropwise and the mixture was stirred at 70° C. for 30 minutes. After extraction with DCM (200 ml×2), the combined organic phases were extracted with HCl (6M, 100 mL×3), water (100 mL), and brine (100 mL), and dried over MgSO4. Concentration gave a brown solid which was purified by column chromatography with DCM as the eluent. Finally, a white solid was obtained (2.95 g, 65% yield for two steps). 1H NMR (CDCl3 500 MHz): δ: 8.48 (d, 1H, J=1.5 Hz), 8.16 (d, 1H, J=9.0 Hz), 7.75 (dd, 1H, J=9.0, 1.5 Hz).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Name
CuCN
Quantity
7.27 g
Type
reactant
Reaction Step Two
[Compound]
Name
FeCl3
Quantity
19.7 g
Type
reactant
Reaction Step Three
Name
Quantity
7 mL
Type
solvent
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

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